molecular formula C8H11N3O4S B485323 N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide CAS No. 90607-72-0

N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide

Cat. No.: B485323
CAS No.: 90607-72-0
M. Wt: 245.26g/mol
InChI Key: VXLJBBFEKRGFEE-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide typically involves the nitration of a benzene sulfonamide derivative followed by the introduction of the aminoethyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the aminoethyl group can be carried out through a nucleophilic substitution reaction using ethylenediamine or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Condensation: The aminoethyl group can react with carbonyl compounds to form Schiff bases.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products Formed

    Reduction: N-(2-aminoethyl)-3-aminobenzene-1-sulfonamide.

    Substitution: Various N-substituted sulfonamides.

    Condensation: Schiff bases with different carbonyl compounds.

Scientific Research Applications

N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets through its sulfonamide and amino groups. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-3-aminobenzene-1-sulfonamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide: Similar structure but with a chloro group instead of a nitro group.

    N-(2-aminoethyl)-3-methylbenzene-1-sulfonamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group on the benzene ring

Properties

IUPAC Name

N-(2-aminoethyl)-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c9-4-5-10-16(14,15)8-3-1-2-7(6-8)11(12)13/h1-3,6,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLJBBFEKRGFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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